molecular formula C12H10N3S+ B493576 4-thia-9,16-diaza-6-azoniatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,10,12,14-hexaene

4-thia-9,16-diaza-6-azoniatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,10,12,14-hexaene

Katalognummer: B493576
Molekulargewicht: 228.3g/mol
InChI-Schlüssel: OAPSAFYJTYLWGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dihydro[1,3]thiazolo[4’,3’:3,4]pyrazino[1,2-a]benzimidazol-4-ium is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes thiazole, pyrazine, and benzimidazole moieties, which contribute to its diverse chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C12H10N3S+

Molekulargewicht

228.3g/mol

IUPAC-Name

4-thia-9,16-diaza-6-azoniatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,10,12,14-hexaene

InChI

InChI=1S/C12H10N3S/c1-2-4-10-9(3-1)13-12-11-7-16-8-14(11)5-6-15(10)12/h1-4,7-8H,5-6H2/q+1

InChI-Schlüssel

OAPSAFYJTYLWGY-UHFFFAOYSA-N

SMILES

C1C[N+]2=CSC=C2C3=NC4=CC=CC=C4N31

Kanonische SMILES

C1C[N+]2=CSC=C2C3=NC4=CC=CC=C4N31

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro[1,3]thiazolo[4’,3’:3,4]pyrazino[1,2-a]benzimidazol-4-ium typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido derivatives in the presence of triethylamine . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dihydro[1,3]thiazolo[4’,3’:3,4]pyrazino[1,2-a]benzimidazol-4-ium undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine . Reaction conditions often involve the use of solvents like ethanol and the application of heat.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Wissenschaftliche Forschungsanwendungen

5,6-Dihydro[1,3]thiazolo[4’,3’:3,4]pyrazino[1,2-a]benzimidazol-4-ium has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5,6-Dihydro[1,3]thiazolo[4’,3’:3,4]pyrazino[1,2-a]benzimidazol-4-ium involves its interaction with various molecular targets and pathways. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria . In cancer cells, it may inhibit enzymes involved in cell cycle regulation, thereby preventing cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,6-Dihydro[1,3]thiazolo[4’,3’:3,4]pyrazino[1,2-a]benzimidazol-4-ium is unique due to its fused ring system that combines thiazole, pyrazine, and benzimidazole moieties. This structural complexity contributes to its diverse reactivity and broad spectrum of biological activities, making it a valuable compound for various scientific research applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.